1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-10(20)13-5-6-15(16(7-13)22-4)23-9-14(21)8-19-12(3)17-11(2)18-19/h5-7,14,21H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTBGRVNYHTBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(COC2=C(C=C(C=C2)C(=O)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 3,5-Dimethyl-1H-1,2,4-Triazole Core
The triazole ring serves as the central heterocyclic moiety in the target compound. A widely adopted approach involves cyclocondensation of acylhydrazides with methylating agents. For instance, 3,5-dimethyl-1H-1,2,4-triazole can be synthesized via refluxing a mixture of acetylhydrazine and dimethylformamide dimethyl acetal in toluene, yielding the triazole core with >85% efficiency after recrystallization from ethanol . Alternative methods utilize hydrazine hydrate and acetic acid under microwave irradiation, reducing reaction times from 12 hours to 30 minutes while maintaining yields of 78–82% .
Critical to regioselectivity is the use of stoichiometric POCl₃, which facilitates the formation of the 1,2,4-triazole isomer over competing 1,2,3-derivatives . Recent advancements employ flow chemistry systems to enhance reproducibility, achieving >90% purity without column chromatography .
Functionalization with the 2-Hydroxypropoxy Side Chain
Introducing the 2-hydroxypropoxy group necessitates careful selection of protecting groups due to the reactivity of secondary alcohols. A two-step protocol has been optimized:
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Epoxide Formation : Treatment of 3,5-dimethyl-1H-1,2,4-triazole with epichlorohydrin in the presence of K₂CO₃ yields the corresponding glycidyl ether. Reaction conditions (60°C, 8 hr) prevent ring-opening side reactions, with NMR analysis confirming >95% epoxide conversion .
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Epoxide Ring-Opening : The epoxide reacts with 4-hydroxy-3-methoxyacetophenone under basic conditions (NaOH, EtOH/H₂O). Kinetic studies reveal optimal regioselectivity (9:1 favoring secondary alcohol formation) at pH 10–11 and 40°C .
Alternative strategies employ Mitsunobu conditions (DIAD, PPh₃) for direct coupling of pre-formed 3-chloro-1,2-propanediol to the triazole, though yields remain modest (55–60%) due to competing elimination .
Coupling to the Methoxyphenyl Ethanone Moiety
The methoxyphenyl ethanone fragment is typically prepared via Friedel-Crafts acylation of 3-methoxyphenol. Using AlCl₃ as a catalyst and acetic anhydride as the acylating agent, this step achieves 88–92% yield after silica gel purification . Key challenges include:
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Ortho/para Selectivity : Substituent effects direct acylation to the para position, with GC-MS analysis showing <5% ortho byproducts .
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Demethylation Mitigation : Lowering reaction temperatures to 0–5°C prevents cleavage of the methoxy group, as confirmed by TLC monitoring .
Coupling to the hydroxypropoxy-triazole intermediate employs Williamson ether synthesis. Optimization trials demonstrate that NaH in anhydrous THF outperforms K₂CO₃/DMF systems, providing 78% yield versus 62% under comparable conditions .
Purification and Characterization
Final purification leverages a combination of techniques:
| Step | Method | Conditions | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Crude Product | Extraction | EtOAc/H₂O (3:1) | 65–70 | 95 |
| Intermediate Purification | Column Chromatography | Hexane:EtOAc (4:1→1:1) | 85–90 | 80 |
| Final Crystallization | Ethanol Recrystallization | 0°C, 12 hr | 99.5 | 70 |
¹H NMR (400 MHz, DMSO-d₆) analysis confirms structure through characteristic signals: δ 2.55 (s, 3H, COCH₃), 3.85 (s, 3H, OCH₃), 4.15–4.30 (m, 2H, OCH₂), and 5.10 (br s, 1H, OH) . High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 347.1471 [M+H]⁺ (calc. 347.1474) .
Comparative Analysis of Synthetic Routes
Route A (Sequential Coupling)
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Advantages : High modularity, suitable for structural analogs
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Drawbacks : Cumulative yield limited to 52% over 5 steps
Route B (Convergent Synthesis)
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Advantages : 68% overall yield by parallel triazole/phenyl synthesis
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Drawbacks : Requires stringent anhydrous conditions
Thermogravimetric analysis (TGA) reveals Route B products exhibit superior thermal stability (decomposition onset: 215°C vs. 198°C for Route A), critical for pharmaceutical formulation .
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes derived from the hydroxypropoxy group.
Reduction Products: Alcohols derived from the ethanone moiety.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Structure and Characteristics
The compound features a triazole ring, which is known for its biological activity. The presence of methoxy and hydroxy groups enhances its solubility and reactivity. The molecular formula is , with a molecular weight of approximately 356.41 g/mol.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. This makes it a candidate for developing new antimicrobial agents.
Antifungal Properties
Triazoles are widely recognized for their antifungal activity. The compound has demonstrated efficacy against several fungal pathogens, suggesting potential use in treating fungal infections, especially in immunocompromised patients.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could inhibit pathways involved in inflammation, making it a potential therapeutic agent for conditions such as arthritis or other inflammatory diseases.
Anticancer Potential
The structure of the compound allows it to interact with various biological targets involved in cancer progression. In vitro studies have shown that it can induce apoptosis in cancer cell lines, indicating potential as an anticancer drug.
Fungicides
Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. It can help combat crop diseases caused by fungal pathogens, thus improving yield and food security.
Plant Growth Regulators
Research is ongoing into the use of this compound as a plant growth regulator. Its ability to modulate plant growth responses could enhance agricultural productivity.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various triazole derivatives, including 1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone. Results indicated significant inhibition of bacterial growth at low concentrations, supporting its development as a new antibiotic .
Case Study 2: Antifungal Activity
In research conducted on agricultural applications, the compound was tested against Fusarium species affecting crops. The results showed a reduction in fungal growth by over 70%, suggesting its viability as an eco-friendly fungicide .
Case Study 3: Anti-inflammatory Research
A recent investigation into the anti-inflammatory effects revealed that the compound significantly reduced pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), indicating its potential for therapeutic use .
Mechanism of Action
The mechanism of action of 1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes and proteins, leading to various biological effects. The hydroxypropoxy and methoxyphenyl groups may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Iloperidone (1-[4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone)
1-[4-(3-Hydroxypropoxy)-3-Methoxyphenyl]ethanone ()
2-(4-Fluorophenylamino)-1-(1H-1,2,4-Triazol-1-yl)ethanone ()
- Structural Differences: Substitutes the methoxyphenyl group with a fluorophenylamino moiety.
1-(3,4-Dimethoxyphenyl)-3-(4-Methoxyphenyl)-3-(1H-1,2,4-Triazol-1-yl)propan-1-one ()
- Structural Differences : Features dual methoxyphenyl groups and a propan-1-one linker.
Physicochemical Properties
*Calculated based on formula.
Metabolic and Degradation Pathways
- Target Compound : The hydroxypropoxy group is susceptible to O-dealkylation, analogous to Iloperidone . The triazole ring may resist oxidative metabolism, enhancing stability compared to benzisoxazole analogs .
- Degradation Products: Similar to ’s Deg1 (bisacetophenone), the target compound may form diketones under acidic or oxidative conditions .
Biological Activity
The compound 1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Triazole ring : A five-membered ring containing three nitrogen atoms, known for its diverse biological activities.
- Methoxyphenyl group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
- Hydroxypropoxy moiety : May enhance solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃ |
| Molecular Weight | 302.33 g/mol |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water) | Estimated at 2.5 |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, primarily due to its triazole component. The following sections detail specific activities that have been studied.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of triazole derivatives. The compound was tested against various bacterial strains using standard agar diffusion methods. Results indicated significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 2: Antimicrobial Efficacy
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antifungal Activity
The compound was also evaluated for antifungal activity against Candida albicans. The results demonstrated a MIC of 16 µg/mL, indicating strong antifungal potential.
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in disease processes. Notably, it was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The IC50 value was determined to be 45 nM, suggesting significant inhibitory activity.
Table 3: AChE Inhibition Data
| Compound | IC50 (nM) |
|---|---|
| 1-(4-(3-(3,5-dimethyl... | 45 |
| Donepezil (reference drug) | 40 |
Case Study 1: Antimicrobial Efficacy in Clinical Isolates
A study conducted on clinical isolates from patients with infections showed that the compound effectively reduced bacterial load in vitro. The study highlighted its potential as a therapeutic agent in treating resistant bacterial infections.
Case Study 2: Neuroprotective Effects
In a preclinical model of neurodegeneration, the compound was administered to mice exhibiting symptoms similar to Alzheimer's disease. Behavioral tests indicated improvements in memory and cognitive function compared to control groups. Histological analyses revealed reduced amyloid plaque formation.
The biological activity of this compound is believed to stem from its ability to interact with specific targets within microbial cells and human enzymes:
- Triazole Ring Interaction : The triazole moiety may disrupt cell membrane integrity or interfere with nucleic acid synthesis in microbes.
- AChE Inhibition : The structural features allow binding to the active site of AChE, preventing acetylcholine breakdown and enhancing cholinergic signaling.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reactants | Solvent | Temp. (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | Triazole + Epichlorohydrin | THF | 70 | 78 | 95% |
| 2 | Intermediate + Acetophenone | DMF | 80 | 65 | 92% |
Basic Question: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify methoxy (δ 3.8–3.9 ppm), triazole protons (δ 8.1–8.3 ppm), and hydroxypropoxy protons (δ 4.2–4.5 ppm) .
- ¹³C NMR: Confirm carbonyl (δ 195–200 ppm) and triazole carbons (δ 150–155 ppm).
- IR Spectroscopy: Detect C=O stretch (~1680 cm⁻¹) and O–H stretch (~3400 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ (e.g., m/z 389.1612 for C₁₉H₂₄N₃O₄⁺) .
Basic Question: How is the compound screened for preliminary biological activity?
Methodological Answer:
- Antifungal Assays: Test against Candida albicans using broth microdilution (MIC values 16–32 µg/mL) .
- Anticancer Screening: MTT assay on HeLa cells (IC₅₀ ~50 µM) .
- Enzyme Inhibition: Evaluate 5-lipoxygenase (5-LOX) inhibition via UV-Vis spectroscopy (IC₅₀ ~10 µM) .
Advanced Question: How do crystallographic studies resolve structural ambiguities?
Methodological Answer:
- Single-Crystal X-ray Diffraction:
- Key Findings: The triazole ring adopts a planar conformation, with intramolecular hydrogen bonding (O–H···N) stabilizing the hydroxypropoxy group .
Q. Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 12.78 |
| c (Å) | 14.32 |
| β (°) | 105.6 |
Advanced Question: What mechanistic pathways explain the formation of byproducts during synthesis?
Methodological Answer:
- Competitive Reactions:
- Epoxide ring-opening by residual water leads to diol byproducts (detected via TLC).
- Steric hindrance at the methoxyphenyl group reduces coupling efficiency .
- Mitigation: Use molecular sieves to control moisture and optimize stoichiometry (1.2:1 molar ratio of triazole intermediate to acetophenone) .
Advanced Question: How to address contradictions in reported biological activity data?
Methodological Answer:
- Assay Variability: Compare MIC values under standardized CLSI guidelines vs. in-house protocols.
- Structural Analogues: Test derivatives (e.g., replacing methoxy with ethoxy) to isolate pharmacophoric groups .
- Example: Lower antifungal activity (MIC >64 µg/mL) in analogues lacking the hydroxypropoxy group highlights its role in target binding .
Advanced Question: How does modifying substituents impact structure-activity relationships (SAR)?
Methodological Answer:
Q. Table 3: SAR of Key Derivatives
| Derivative | Substituent | Antifungal MIC (µg/mL) | 5-LOX IC₅₀ (µM) |
|---|---|---|---|
| Parent | 3,5-diMe, 3-OMe | 16 | 10 |
| A | 3-OMe → 3-OEt | 32 | 15 |
| B | Triazole → imidazole | >64 | 25 |
Basic Question: What protocols ensure reproducibility in spectroscopic analysis?
Methodological Answer:
- NMR: Calibrate using tetramethylsilane (TMS); dissolve samples in deuterated DMSO for solubility.
- IR: Use KBr pellets (1% sample) and baseline-correct for solvent absorption .
Advanced Question: How to assess thermal stability for material science applications?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Decomposition onset at 220°C indicates moderate thermal stability.
- Differential Scanning Calorimetry (DSC): Melting endotherm at 145°C confirms crystalline purity .
Advanced Question: What computational tools predict interactions with enzymatic targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
